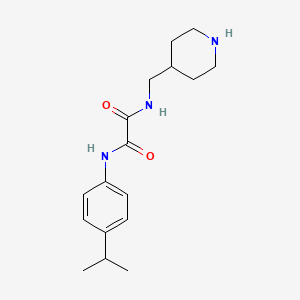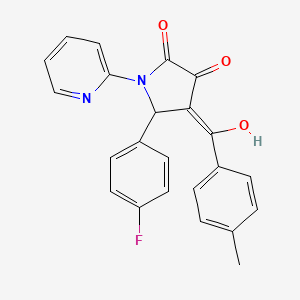
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(4-piperidinylmethyl)ethanediamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It was developed by Abbott Laboratories in the early 2000s as a potential treatment for pain and inflammation. A-836,339 is a selective agonist for the CB2 receptor, which is primarily located in immune cells and is involved in regulating inflammation and immune responses.
Mecanismo De Acción
A-836,339 acts as a selective agonist for the CB2 receptor, which is primarily located in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and modulate immune responses. A-836,339 has also been found to have some affinity for the CB1 receptor, which is primarily located in the central nervous system and is involved in regulating pain perception and appetite.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory effects in preclinical models, particularly in the treatment of IBD. It has also been found to have analgesic effects in animal models of neuropathic pain and cancer-related pain. A-836,339 has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of A-836,339 is its selectivity for the CB2 receptor, which allows for targeted modulation of immune responses without affecting the CB1 receptor and causing unwanted side effects. However, one limitation of A-836,339 is its relatively low potency compared to other CB2 receptor agonists, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on A-836,339. One area of interest is its potential as a treatment for IBD, as preclinical studies have shown promising results. Other areas of research could include investigating the potential of A-836,339 as a treatment for other inflammatory conditions, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies could be conducted to better understand the mechanism of action of A-836,339 and its potential effects on immune function and inflammation.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied in preclinical models for its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, particularly in the treatment of inflammatory bowel disease (IBD). In a mouse model of IBD, A-836,339 was found to reduce inflammation and improve gut function. Other studies have investigated the potential of A-836,339 as a treatment for neuropathic pain and cancer-related pain.
Propiedades
IUPAC Name |
N-(piperidin-4-ylmethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)14-3-5-15(6-4-14)20-17(22)16(21)19-11-13-7-9-18-10-8-13/h3-6,12-13,18H,7-11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGUKIUKBRVHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918682.png)
![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3918684.png)



![2-(2-{[5-(3-chlorophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B3918723.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918740.png)

![N-(1-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918760.png)

![3-[(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B3918772.png)
![N'-[(2-bromobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B3918790.png)
![2-(2-{[5-(3-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3918791.png)